molecular formula C20H20N2O3S2 B2926632 (E)-N-benzyl-N-ethyl-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide CAS No. 682784-39-0

(E)-N-benzyl-N-ethyl-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide

Cat. No.: B2926632
CAS No.: 682784-39-0
M. Wt: 400.51
InChI Key: ISNWWZVUVKGDCL-GHRIWEEISA-N
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Description

(E)-N-benzyl-N-ethyl-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide is a synthetic compound designed for research applications, featuring a distinct molecular architecture that incorporates a rhodanine core fused with a furan moiety. This structure is of significant interest in medicinal chemistry, particularly in the development of small-molecule inhibitors for various biological targets. The 2-thioxothiazolidin-4-one (rhodanine) scaffold is a privileged structure known for its ability to interact with a wide range of enzymes and receptors. The conjugated system, established by the furanylidene group at the 5-position, can enhance planar rigidity and potential for intercalation or interaction with hydrophobic pockets in proteins. Researchers are exploring this and similar compounds for their potential antiproliferative effects, as rhodanine-based derivatives have shown promise in inhibiting specific enzymes like histone deacetylases (HDACs), which are attractive targets in oncology and neurology. The mechanism of action is often attributed to the compound's capacity to chelate metal ions in enzyme active sites or engage in critical hydrogen bonding and van der Waals interactions within the catalytic domain. The presence of the N-benzyl-N-ethyl propanamide side chain further increases lipophilicity and can be tailored to improve cell membrane permeability and pharmacokinetic properties. This makes the compound a valuable tool for researchers investigating new pathways in cancer biology, inflammatory diseases, and for the development of novel therapeutic agents.

Properties

IUPAC Name

N-benzyl-N-ethyl-3-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3S2/c1-2-21(14-15-7-4-3-5-8-15)18(23)10-11-22-19(24)17(27-20(22)26)13-16-9-6-12-25-16/h3-9,12-13H,2,10-11,14H2,1H3/b17-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISNWWZVUVKGDCL-GHRIWEEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)C(=O)CCN2C(=O)C(=CC3=CC=CO3)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC1=CC=CC=C1)C(=O)CCN2C(=O)/C(=C\C3=CC=CO3)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-benzyl-N-ethyl-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide is a compound of significant interest due to its diverse biological activities. This article delves into its synthesis, biological mechanisms, and potential therapeutic applications, supported by various case studies and research findings.

Chemical Structure and Synthesis

The compound has a molecular formula of C19H18N2O3S2C_{19}H_{18}N_{2}O_{3}S_{2} and a molecular weight of 386.48 g/mol. Its structure features a thiazolidinone core, furan moiety, and benzyl and ethyl substituents, which contribute to its biological properties. The synthesis typically involves multi-step reactions, including the formation of the thiazolidinone core through the reaction of substituted anilines with thiourea, followed by furan substitution and subsequent N-benzylation and N-methylation steps.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity . In vitro studies have shown effectiveness against various bacterial strains, attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes . The compound's mechanism includes competition with ATP at tyrosine kinases such as VEGFR-2 and EGFR, leading to impaired signaling pathways crucial for microbial growth.

Antioxidant Activity

The compound also demonstrates antioxidant properties , which are critical in mitigating oxidative stress-related damage in cells. Its structure allows it to scavenge free radicals effectively, contributing to cellular protection against oxidative damage.

Cytotoxic Effects

In studies assessing cytotoxicity against cancer cell lines (HL-60, HCT-8, MDA-MB-435), this compound exhibited moderate cytotoxic effects. The IC50 values varied across different cell lines, indicating selective activity that warrants further investigation into its potential as an anticancer agent .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the compound against common pathogens such as E. coli and S. aureus, revealing significant inhibition zones compared to standard antibiotics.
  • Cytotoxicity Assessment : In a comparative analysis with established chemotherapeutics like doxorubicin, the compound showed promising results in inhibiting cancer cell proliferation, particularly in the HCT-8 line with an IC50 of 101.5 µM .

The biological activity of this compound can be summarized as follows:

  • Interaction with Enzymes : The compound competes with ATP for binding sites on tyrosine kinases (VEGFR-2 and EGFR), disrupting essential signaling pathways involved in cell proliferation and survival.
  • Cell Membrane Disruption : Its lipophilic nature allows it to integrate into microbial membranes, leading to increased permeability and eventual cell death.

Comparative Analysis with Similar Compounds

Compound NameStructureActivityNotes
(E)-5-(furan-2-ylmethylene)amino)pyrimidineStructureModerate antimicrobialSimilar thiazolidine core
(E)-2-(5-(furan-2-ylmethylene)-4-oxo)butanoic acidStructureLow cytotoxicityLess effective than target compound

Comparison with Similar Compounds

Structural Overview of Analogs

The following compounds share the 4-oxo-2-thioxothiazolidin-3-yl core but differ in substituents, isomerism, and side chains:

Compound Name (Configuration) Core Structure Position 5 Substituent Amide Linker Aromatic/Amide Group Molecular Formula Molecular Weight pKa (Predicted)
Target Compound (E) Thiazolidinone (E)-Furan-2-ylmethylene Propanamide N-Benzyl-N-ethyl Not provided Not provided Not provided
(Z)-N-(3-hydroxyphenyl)-3-(5-(4-methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide Thiazolidinone (Z)-4-Methylbenzylidene Propanamide 3-Hydroxyphenyl C20H18N2O3S2 398.5 9.53
2-[(5Z)-5-(3-Bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(pyridin-3-yl)acetamide Thiazolidinone (Z)-3-Bromobenzylidene Acetamide Pyridin-3-yl C16H12BrN3O2S2 430.3 Not provided
(E)-4-(5-(Furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(4-nitrophenyl)butanamide Thiazolidinone (E)-Furan-2-ylmethylene Butanamide 4-Nitrophenyl C18H15N3O5S2 417.5 Not provided
N-(4-Hydroxyphenyl)-3-[(5E)-5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide Thiazolidinone (E)-3-Methoxybenzylidene Propanamide 4-Hydroxyphenyl C20H18N2O4S2 414.5 Not provided

Key Comparison Points

Substituent Effects at Position 5
  • Target Compound : The (E)-furan-2-ylmethylene group introduces an oxygen-containing heterocycle, likely enhancing polarity and hydrogen-bonding capacity compared to purely aromatic substituents .
  • 3-Bromobenzylidene () : Bromine’s electron-withdrawing effect may alter electronic distribution, affecting binding interactions in biological systems .
  • 3-Methoxybenzylidene () : Methoxy groups balance electron-donating properties and solubility, often improving metabolic stability .
Amide Linker Variations
  • Acetamide () : A shorter linker may restrict conformational freedom, limiting binding in some contexts .
  • Butanamide () : A longer chain could increase steric bulk, affecting solubility and binding pocket compatibility .
Aromatic/Amide Group Modifications
  • N-Benzyl-N-ethyl (Target) : The bulky benzyl-ethyl group likely enhances lipophilicity, favoring blood-brain barrier penetration but possibly reducing aqueous solubility.
  • 3-Hydroxyphenyl () : The hydroxyl group contributes to hydrogen bonding and acidity (pKa ~9.53), influencing pH-dependent solubility .
Isomerism
  • The target compound’s E-configuration positions the furan ring opposite the thioxo group, whereas Z-isomers (e.g., ) may exhibit steric clashes or altered binding geometries .

Physicochemical Properties

  • Molecular Weight : Analogs range from 398.5 () to 430.3 (). The target compound’s molecular weight is likely similar, depending on the benzyl-ethyl group’s contribution.
  • Density and Solubility: reports a density of 1.43 g/cm³, typical for aromatic thiazolidinones. Nitro-substituted derivatives () may exhibit higher density due to increased polarity .
  • pKa : Hydroxyphenyl-containing analogs () have a predicted pKa of ~9.53, suggesting deprotonation at physiological pH, which could influence ionizable group interactions .

Q & A

Q. Key Methodological Considerations :

  • Solvent systems : Ethanol or DMF are frequently used for their ability to dissolve polar intermediates .
  • Catalysts : Acidic catalysts (e.g., acetic acid) improve cyclization efficiency .
  • Temperature : Reflux conditions (70–80°C) are critical for achieving high yields (~60–80%) .

Q. Table 1: Yield Optimization in Related Thiazolidinone Syntheses

PrecursorSolventCatalystYield (%)Reference
Furan-2-carbaldehyde derivativeEthanolAcetic acid70
Benzothiazole-3-carboxamideDMFNone45

How can researchers address discrepancies in spectral data (e.g., NMR, IR) across studies?

Advanced Research Question
Contradictions in spectral data often arise from:

  • Solvent polarity : DMSO-d6 vs. CDCl3 can shift proton environments in NMR .
  • Crystallographic vs. solution-state data : X-ray structures (e.g., ) confirm E-isomer geometry, while solution NMR may show dynamic equilibria .

Q. Methodological Solutions :

  • Cross-validate with X-ray crystallography : Single-crystal studies (e.g., R factor = 0.049 in ) provide definitive stereochemical assignments .
  • Control solvent and temperature : Standardize conditions (e.g., 25°C in DMSO-d6) to minimize variability .

What advanced techniques are recommended for characterizing electronic effects of substituents on the thiazolidinone core?

Advanced Research Question
Strategies :

Computational modeling : Density Functional Theory (DFT) calculates electron distribution in the furan-methylene-thiazolidinone system, predicting reactivity at the 4-oxo position .

Spectroscopic probes :

  • IR spectroscopy : The 1606–1679 cm⁻¹ range (C=O stretching) identifies electronic perturbations from substituents .
  • UV-Vis : Conjugation between the furan and thioxothiazolidinone moieties creates distinct λmax shifts under varying pH .

Q. Table 2: Electronic Effects on Key Functional Groups

SubstituentC=O Stretch (cm⁻¹)λmax (nm)Reference
Furan-2-ylmethylene1606280
Benzylidene1679320

How can flow chemistry improve the scalability of this compound’s synthesis?

Advanced Research Question
Flow Chemistry Advantages :

  • Precise temperature control : Mitigates side reactions (e.g., oxazolone formation) common in batch reflux .
  • Continuous processing : Reduces reaction time from hours (traditional reflux) to minutes .

Q. Methodology :

  • Adapt ’s Omura-Sharma-Swern oxidation principles for thiazolidinone synthesis.
  • Use microreactors to optimize mixing of thiourea and aldehyde precursors .

What biological screening strategies are applicable for this compound?

Basic Research Question
In vitro assays :

  • Antimicrobial activity : Disk diffusion assays against Gram-positive/negative strains .
  • Anti-inflammatory potential : COX-2 inhibition assays using fluorogenic substrates .

Q. Structure-Activity Relationship (SAR) Design :

  • Modify the N-benzyl group () to assess impact on lipophilicity and membrane permeability .

How do crystallographic data resolve ambiguities in molecular conformation?

Advanced Research Question

  • Key Findings from :
    • The (E)-configuration of the furan-methylene group is confirmed by C–C bond lengths (mean 1.34 Å) and torsion angles .
    • Hydrogen-bonding networks (e.g., N–H···O=S) stabilize the thioxothiazolidinone ring .

Q. Table 3: Crystallographic Parameters

ParameterValue ()Value ()
Mean C–C bond length (Å)0.0030.004
R factor0.0490.058

What are common pitfalls in reproducing synthetic protocols, and how can they be mitigated?

Advanced Research Question
Challenges :

  • Byproduct formation : Oxazolone intermediates () may dominate if reaction pH exceeds 4.0 .
  • Low yield in propanamide coupling : Use fresh DCC (N,N'-dicyclohexylcarbodiimide) to activate carboxyl groups .

Q. Mitigation Strategies :

  • Monitor reaction progress via TLC (Rf = 0.3 in ethyl acetate/hexane) .
  • Purify via flash chromatography (silica gel, 230–400 mesh) to isolate enantiopure product .

How can computational tools predict the compound’s reactivity in novel reactions?

Advanced Research Question

  • Molecular docking : Simulate interactions with biological targets (e.g., COX-2) using AutoDock Vina .
  • Reactivity indices : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the thiazolidinone core .

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